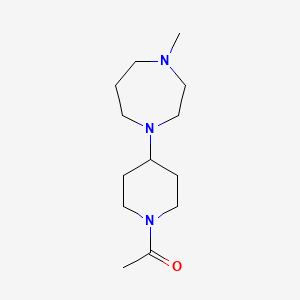

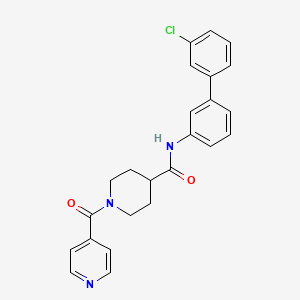

![molecular formula C11H11N3O2S2 B5026498 benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)

benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole ring is a prevalent heterocyclic system that exists in numerous biologically active natural products and commercial drugs .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as this compound, often involves the reaction of commercially available substituted phenylacetic acids with thiosemicarbazide . Another method involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The yields of these reactions can range from 28% to 96% .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also interact well with the active site of certain enzymes, such as urease .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary. For instance, the density (ρ), ultrasonic velocity (U), and viscosity (η) have been measured in a binary liquid mixture containing 1,3,4-thiadiazole over the entire molality range at different temperatures .Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . Some derivatives have shown good antifungal activities and others have shown urease inhibitor activities .

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S2/c12-10-13-14-11(18-10)17-7-9(15)16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAIULLBSNMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

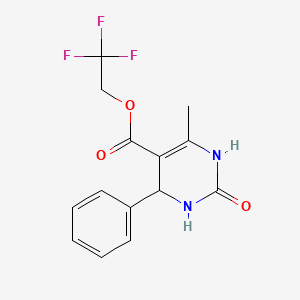

![[(5-ethyl-2-pyridinyl)methyl]methyl[(2S)-2-phenylbutyl]amine trifluoroacetate](/img/structure/B5026416.png)

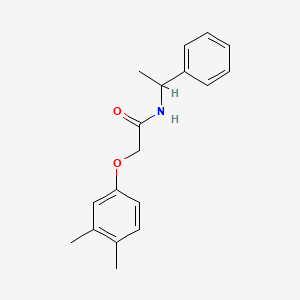

![Ethyl 4-[(6-chloro-3-nitropyridin-2-yl)amino]benzoate](/img/structure/B5026432.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)

![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)

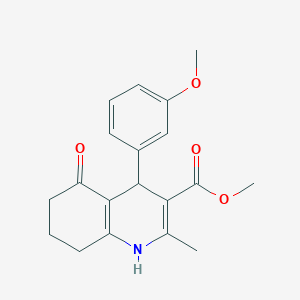

![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)

![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026480.png)

![N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B5026512.png)

![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)